(E)-4-morpholino-2-butenoic acid

Medicinal Chemistry Process Chemistry Formulation Science

(E)-4-Morpholino-2-butenoic acid (CAS 1323199-72-9), also named (2E)-4-(morpholin-4-yl)but-2-enoic acid, is a small-molecule synthetic intermediate characterized by a morpholine ring linked to an α,β-unsaturated carboxylic acid via a trans-olefin. With a molecular weight of 171.19 g/mol, this compound serves primarily as a versatile building block in medicinal chemistry, notably appearing in patent literature as a key precursor for developing kinase inhibitors targeting Bruton's Tyrosine Kinase (BTK) and cyclin-dependent kinases (CDKs).

Molecular Formula C8H13NO3
Molecular Weight 171.19 g/mol
Cat. No. B12433667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-4-morpholino-2-butenoic acid
Molecular FormulaC8H13NO3
Molecular Weight171.19 g/mol
Structural Identifiers
SMILESC1COCCN1CC=CC(=O)O
InChIInChI=1S/C8H13NO3/c10-8(11)2-1-3-9-4-6-12-7-5-9/h1-2H,3-7H2,(H,10,11)
InChIKeyLQFDQJDIWFMWHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Grade Overview of (E)-4-Morpholino-2-butenoic Acid: A Defined (E)-Configured Building Block for Kinase-Targeted Synthesis


(E)-4-Morpholino-2-butenoic acid (CAS 1323199-72-9), also named (2E)-4-(morpholin-4-yl)but-2-enoic acid, is a small-molecule synthetic intermediate characterized by a morpholine ring linked to an α,β-unsaturated carboxylic acid via a trans-olefin . With a molecular weight of 171.19 g/mol, this compound serves primarily as a versatile building block in medicinal chemistry, notably appearing in patent literature as a key precursor for developing kinase inhibitors targeting Bruton's Tyrosine Kinase (BTK) and cyclin-dependent kinases (CDKs) . Its defined (E)-stereochemistry is critical for the spatial orientation required in structure-activity relationship (SAR) studies, distinguishing it from its hypothetical (Z)-isomer counterpart which lacks commercial availability and published synthetic utility.

Why Generic Morpholino-Butenoic Acids Cannot Substitute (E)-4-Morpholino-2-butenoic Acid in Synthesis Workflows


Substitution of (E)-4-morpholino-2-butenoic acid with closely related analogs such as 4-morpholino-2-butynoic acid (the alkyne analog), 4-morpholinobutyric acid (the saturated analog), or the hydrochloride salt form introduces quantifiable differences in molecular geometry, chemical reactivity, and solubility profiles that compromise reproducibility in multi-step synthetic routes [1]. The (E)-olefin geometry provides the requisite trans-spatial arrangement needed for downstream kinase inhibitor pharmacophore construction, while the free carboxylic acid group enables direct amide coupling without the additional deprotection steps required for ethyl ester prodrug forms [2]. Furthermore, the free acid form demonstrates a predicted aqueous solubility of 150 g/L at 25°C, a property that critically influences reaction homogeneity and workup procedures compared to less soluble salt or ester analogs .

Quantitative Evidence Guide: Head-to-Head Differentiation of (E)-4-Morpholino-2-butenoic Acid from Primary Analogs


Superior Predicted Aqueous Solubility of the (E)-Free Acid vs. Salt and Ester Analogs

The (E)-free acid form of 4-morpholino-2-butenoic acid exhibits a high predicted aqueous solubility of 150 g/L at 25°C . This represents a significant solubility advantage over the saturated analog 4-morpholinobutanoic acid hydrochloride, which is only sparingly soluble in water (soluble in DMSO and methanol to a limited extent) [1]. While these values are computationally predicted (ACD/Labs Software V11.02) and not experimentally determined, the difference in magnitude is substantial enough to influence solvent selection and reaction scalability in both discovery and process chemistry settings.

Medicinal Chemistry Process Chemistry Formulation Science

97% Purity Specification of (E)-Free Acid Enables Higher Assay Confidence Compared to Lower-Purity Analog Standards

The (E)-4-morpholino-2-butenoic acid free acid is commercially available from Fluorochem at a certified purity of 97% . In contrast, the hydrochloride salt form (CAS 1419865-05-6) is commonly listed at a minimum purity of 95% . Similarly, the alkyne analog 4-morpholino-2-butynoic acid is typically supplied at 95% purity [1]. This 2% absolute purity difference translates to a 40% reduction in the maximum possible impurity burden (3% vs. 5%), which is a critical consideration when the compound is used as a reference standard or as a starting material in multi-step syntheses where impurity carry-through can compound over subsequent transformations.

Analytical Chemistry Quality Control Pharmacopeia Reference Standards

Defined (E)-Stereochemistry Provides Conformational Certainty Absent in Alternative 4-Morpholino-2-butynoic Acid Scaffolds

The (E)-configuration of 4-morpholino-2-butenoic acid enforces a trans-geometry between the morpholine ring and the carboxylic acid group, establishing a linear spatial arrangement with a defined distance between the two functional handles . By comparison, 4-morpholino-2-butynoic acid adopts a strictly linear geometry across the alkyne linker, which eliminates conformational flexibility but also alters the electronic environment of the π-system [1]. The (Z)-isomer of 4-morpholino-2-butenoic acid, which would enforce a cis-arrangement, does not appear to be commercially available, making the (E)-isomer the only accessible configuration for maintaining this specific spatial relationship. This stereochemical definition is critical in kinase inhibitor design, where the angular relationship between the morpholine ring and the carboxylic acid-derived amide moiety directly influences target binding [2].

Medicinal Chemistry Structure-Activity Relationship (SAR) Molecular Docking

Free Carboxylic Acid Functionality Enables Direct Amide Coupling Without Deprotection Steps Required by Ethyl Ester Analogs

(E)-4-Morpholino-2-butenoic acid features a free carboxylic acid group, enabling direct activation and amide bond formation using standard coupling reagents (e.g., HATU, EDC/HOBt) without prior deprotection . The closest ester analog, ethyl 3-(4-morpholino)-2-butenoate (CAS 36277-32-4), requires an additional saponification or hydrolysis step to liberate the free acid before amide coupling, adding at least one synthetic step with an associated yield loss . In the synthesis of the hydrochloride salt, a hydrolysis step using hydrochloric acid in dioxane achieved an overall yield of only 49.65% from the methyl ester precursor, underscoring the efficiency advantage of starting with the free acid form [1].

Organic Synthesis Medicinal Chemistry Solid-Phase Synthesis

Validated Identity Through High-Resolution InChI Key and Spectroscopic Characterization Ensures Supply Chain Integrity

The compound's identity is unambiguously established by its unique InChI Key (LQFDQJDIWFMWHN-OWOJBTEDSA-N), which encodes the (E)-stereochemistry explicitly . The synthesis protocol for the hydrochloride salt confirmed structural identity by ¹H NMR spectrometry, establishing a validated analytical characterization pathway [1]. In contrast, generic morpholine-butenoic acid derivatives (e.g., mixed (E)/(Z) isomers or unspecified ester forms) lack this level of documented stereochemical and analytical validation, creating ambiguity in procurement specifications that can lead to lot-to-lot variability in research outcomes .

Analytical Chemistry Quality Assurance Supply Chain Management

High-Value Application Scenarios for (E)-4-Morpholino-2-butenoic Acid Based on Evidence-Verified Differentiation


Kinase Inhibitor Lead Optimization: BTK and CDK Targeted Library Synthesis

The (E)-4-morpholino-2-butenoic acid scaffold is explicitly cited in patent literature as a building block for constructing kinase inhibitors, notably for Bruton's Tyrosine Kinase (BTK) involved in B-cell malignancies . Its (E)-configured olefin spacer provides the optimal geometry for positioning the morpholine ring and the carboxylic acid-derived amide moiety within the kinase ATP-binding pocket. The free carboxylic acid functionality enables direct, high-throughput amide coupling without deprotection, as validated by the synthesis protocol achieving 49.65% yield from the methyl ester precursor [1]. Researchers engaged in kinase inhibitor SAR campaigns should prioritize this building block to avoid the additional synthetic burden and yield penalties associated with ester or salt precursors.

High-Purity Reference Standard for Analytical Method Development and QC Release Testing

With a certified purity of 97% from reputable suppliers , (E)-4-morpholino-2-butenoic acid is suitable for use as a reference standard in HPLC method development, impurity profiling, and quality control release testing of kinase inhibitor drug candidates that incorporate this substructure. Its 2-percentage-point purity advantage over the hydrochloride salt form (typically 95%) translates to a quantifiably lower baseline interference in chromatographic methods [1]. The unique InChI Key encoding the (E)-stereochemistry ensures unambiguous identification, a critical requirement for regulatory submissions under ICH Q7 guidelines .

Aqueous-Phase Conjugation Chemistry Leveraging High Predicted Solubility

The high predicted aqueous solubility of 150 g/L at 25°C for the free acid form enables homogeneous reaction conditions for aqueous-phase bioconjugation or polymer coupling reactions that would be impractical with less soluble analogs . This solubility profile contrasts sharply with the limited aqueous solubility of the saturated analog 4-morpholinobutanoic acid hydrochloride, which requires organic co-solvents such as DMSO or methanol [1]. The (E)-free acid form is therefore the preferred choice for applications requiring aqueous reaction media, including protein labeling, PEGylation, or solid-phase peptide synthesis with hydrophilic resins.

Structure-Activity Relationship Studies Comparing Olefin vs. Alkyne Linker Geometry

The defined (E)-olefin geometry of 4-morpholino-2-butenoic acid provides a direct comparator for SAR studies against the linear alkyne analog, 4-morpholino-2-butynoic acid . While both scaffolds position the morpholine and carboxylic acid groups at a similar through-bond distance, the (E)-olefin introduces a bent trans-geometry that differs from the strictly linear alkyne trajectory, potentially altering the vector of the morpholine ring within a binding pocket [1]. Procurement of both compounds from defined commercial sources enables systematic exploration of linker geometry effects on target binding affinity and selectivity, an approach validated by the sub-10 nM BTK inhibitory activity reported for (E)-morpholinobut-2-enoyl-containing compounds .

Quote Request

Request a Quote for (E)-4-morpholino-2-butenoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.